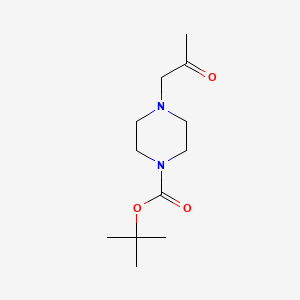

Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The preparation of this compound was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The crystal and molecular structure of this compound has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell . Bond lengths and angles of this piperazine-carboxylate are typical .Chemical Reactions Analysis

The piperazine moiety plays an important role and is found in various bioactive compounds . In particular, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue was used as spacer in pleuromutilin derivatives or as linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .Physical And Chemical Properties Analysis

The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and analyzed them using spectroscopic methods and X-ray diffraction analysis. These compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Similarly, Sanjeevarayappa et al. (2015) synthesized a derivative with antibacterial and anthelmintic activity, highlighting the compound's potential in medical research (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Mamat et al. (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-1-carboxylate derivative, providing insights into its chemical properties and potential applications (Mamat, Flemming, & Köckerling, 2012).

Applications in Anticorrosive Behavior

The compound has been studied for its potential in corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative for carbon steel in acidic solutions. Their study showed that the compound could effectively inhibit corrosion with high efficiency, suggesting its potential in industrial applications (Praveen et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate and its derivatives have potential for further exploration in the field of medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDUNJBZHOOJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)

![Tianeptine sodium impurity E [EP]](/img/structure/B3330970.png)

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)

![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)

![(2S,3S,4S,5R,6S)-6-[[(4S,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3331010.png)

![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)

![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)